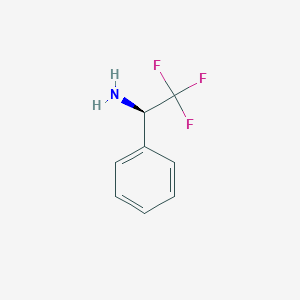
4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde, also known as DMAC, is a chemical compound that is widely used in scientific research. It is a yellowish liquid with a strong odor and is soluble in water and organic solvents. DMAC is used in a variety of applications, including as a reagent in organic synthesis, as a fluorescent probe in biochemical assays, and as a building block for the synthesis of other compounds. In
作用機序
The mechanism of action of 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde is not fully understood, but it is believed to act as a fluorescent probe by binding to proteins and nucleic acids. 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde has been shown to bind to DNA and RNA, and it has been used to detect nucleic acids in biological samples. 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde is also believed to act as a building block for the synthesis of other compounds, such as pyrrole-containing natural products.
Biochemical and Physiological Effects
4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a carcinogen. 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde has been used in biochemical assays to detect nucleic acids and proteins, and it has been used in the synthesis of pyrrole-containing natural products.
実験室実験の利点と制限
4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde has several advantages for lab experiments. It is a versatile reagent that can be used in a variety of applications, including as a fluorescent probe in biochemical assays, as a building block for the synthesis of other compounds, and as a reagent in organic synthesis. 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde is also easy to synthesize and has a high yield and purity. However, 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde has some limitations for lab experiments. It has a strong odor and can be irritating to the eyes and skin. 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde is also sensitive to air and moisture and should be stored in a dry, cool place.
将来の方向性
There are several future directions for the use of 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde in scientific research. 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde could be used as a fluorescent probe to study the structure and function of proteins and nucleic acids. It could also be used as a building block for the synthesis of other compounds, such as pyrrole-containing natural products. In addition, 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde could be used in the development of new organic synthesis methods and in the study of the mechanism of action of pyrrole-containing compounds. Overall, 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde has the potential to be a valuable tool in scientific research.
合成法
4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde can be synthesized through a variety of methods, including the reaction of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde with acetic anhydride, the reaction of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde with acetic acid and acetic anhydride, and the reaction of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde with acetyl chloride. The most commonly used method is the reaction of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde with acetic anhydride, which yields 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde with a high yield and purity.
科学的研究の応用
4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde is widely used in scientific research due to its unique properties. It is a versatile reagent that can be used in a variety of applications, including as a fluorescent probe in biochemical assays, as a building block for the synthesis of other compounds, and as a reagent in organic synthesis. 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde is also used in the synthesis of pyrrole-containing natural products, such as pyrrolomycin and pyrrolnitrin.
特性
CAS番号 |
137854-34-3 |
|---|---|
分子式 |
C9H11NO2 |
分子量 |
165.19 g/mol |
IUPAC名 |
4-acetyl-1,5-dimethylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-6-9(7(2)12)4-8(5-11)10(6)3/h4-5H,1-3H3 |
InChIキー |
YNENFDQOXFEFMG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(N1C)C=O)C(=O)C |
正規SMILES |
CC1=C(C=C(N1C)C=O)C(=O)C |
同義語 |
1H-Pyrrole-2-carboxaldehyde, 4-acetyl-1,5-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene](/img/structure/B152243.png)






![4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile](/img/structure/B152262.png)